molecular formula C12H18N2O2 B3061354 1-(2,5-Dimethoxyphenyl)piperazine CAS No. 1019-06-3

1-(2,5-Dimethoxyphenyl)piperazine

Cat. No.: B3061354
CAS No.: 1019-06-3
M. Wt: 222.28 g/mol
InChI Key: IZFHRJZAZNTUOI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in drug discovery and development. ijrrjournal.comnih.gov Historically, this scaffold has been recognized as a "privileged structure," meaning it is a molecular framework that can bind to a variety of biological targets. nih.govresearchgate.net This versatility has led to the incorporation of the piperazine moiety into a vast number of approved drugs across diverse therapeutic areas, including antipsychotic, anti-inflammatory, and antiviral agents. nih.govontosight.ai

The success of piperazine derivatives stems from their unique physicochemical properties. The two nitrogen atoms provide a large polar surface area and act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability. nih.gov Furthermore, the piperazine ring's relative structural rigidity and the ability to easily modify its structure allow medicinal chemists to fine-tune the pharmacological activity of molecules. ijrrjournal.comnih.gov Even minor changes to the substitution pattern on the piperazine nucleus can result in significant differences in a compound's biological effects. ijrrjournal.com

Rationale for In-Depth Investigation of the 1-(2,5-Dimethoxyphenyl)piperazine Scaffold

The specific compound, this compound, has garnered attention for several key reasons. It belongs to the 1-arylpiperazine class, a group of compounds known for their significant interactions with neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. ijrrjournal.comontosight.ai This makes the this compound scaffold a valuable tool for researchers investigating the central nervous system (CNS).

The "2,5-dimethoxy" substitution pattern on the phenyl ring is of particular interest. This specific arrangement of methoxy (B1213986) groups influences the compound's electronic properties and how it binds to its biological targets. ontosight.ai Research has shown that derivatives of this scaffold exhibit high affinity for certain serotonin receptor subtypes. For instance, some related compounds have shown high affinity for the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and other neurological processes. evitachem.com

The compound also serves as a crucial intermediate in the synthesis of more complex molecules. medchemexpress.com Its structure provides a ready framework for further chemical modifications, allowing for the creation of new derivatives with potentially enhanced or more specific biological activities. nih.govchemrxiv.org This makes it a foundational element in the exploration of new therapeutic agents.

Below is a table summarizing the receptor binding affinity for a derivative of the this compound scaffold, illustrating its potent interaction with key serotonin receptors.

ReceptorKi (nM)
5-HT1A<1
5-HT734
Data for 1-(2,5-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine, a closely related derivative. evitachem.com

Scope and Objectives of the Comprehensive Research Outline

The primary objective of research into this compound and its derivatives is to fully elucidate their pharmacological profiles and therapeutic potential. ontosight.ai The scope of this research is multifaceted and includes:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its analogues, and fully characterizing their chemical and physical properties. nih.govchemrxiv.org

Pharmacological Evaluation: Systematically screening these compounds for their activity at a wide range of biological targets, with a particular focus on CNS receptors. ijrrjournal.com This involves in vitro binding assays to determine affinity and functional assays to understand their mechanism of action.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound scaffold affect its biological activity. nih.gov This provides valuable insights for the rational design of new compounds with improved properties.

Exploration of Therapeutic Applications: Based on the pharmacological data, researchers aim to identify potential therapeutic uses for these compounds, such as in the treatment of neuropsychiatric disorders. ontosight.ai

In essence, the comprehensive investigation of the this compound scaffold aims to leverage its unique chemical properties to develop new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019-06-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)piperazine

InChI

InChI=1S/C12H18N2O2/c1-15-10-3-4-12(16-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

IZFHRJZAZNTUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Dimethoxyphenyl Piperazine and Its Analogues

Established Synthetic Pathways for 1-(2,5-Dimethoxyphenyl)piperazine

The traditional synthesis of 1-arylpiperazines, including this compound, primarily relies on two robust chemical reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide, activated by electron-withdrawing groups, with piperazine (B1678402). libretexts.org For the synthesis of this compound, an appropriately substituted dimethoxybenzene derivative would react with piperazine. The reaction mechanism proceeds through a two-step addition-elimination sequence, where the piperazine acts as the nucleophile, attacking the aromatic ring to form a negatively charged Meisenheimer intermediate. libretexts.org Subsequent loss of a halide leaving group restores the aromaticity and yields the final product. The presence of activating groups on the aromatic ring is often crucial for the success of this reaction. libretexts.orgchadsprep.com Another classical approach involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine. core.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com It offers a highly versatile and efficient route to aryl amines under milder conditions than many classical methods. wikipedia.orgyoutube.com The reaction couples an aryl halide or triflate with an amine, such as piperazine, in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to furnish the N-arylpiperazine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) by the Buchwald group has been instrumental in improving the efficiency and substrate scope of this reaction. youtube.com

Table 1: Comparison of Established Synthetic Pathways

Feature Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Reactants Activated Aryl Halide + Piperazine Aryl Halide/Triflate + Piperazine
Catalyst Typically uncatalyzed Palladium complex with phosphine ligands
Key Advantage Cost-effective for activated substrates Broad substrate scope, high functional group tolerance wikipedia.orgnumberanalytics.com
Limitations Often requires harsh conditions or specific activating groups wikipedia.org Catalyst cost and sensitivity
Mechanism Addition-Elimination via Meisenheimer complex libretexts.org Oxidative Addition/Reductive Elimination wikipedia.org

Advanced and Optimized Synthetic Approaches for Piperazine Derivatives Containing the Dimethoxyphenyl Moiety

To address the limitations of classical methods, such as long reaction times and the use of hazardous reagents, advanced synthetic techniques have been developed. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. The rapid and uniform heating provided by microwaves can enhance the rates of both SNAr and palladium-catalyzed coupling reactions, making it an attractive method for the efficient production of this compound analogues.

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote and enhance synthetic transformations. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. This can lead to a significant enhancement in reaction rates and yields. Ultrasound has been utilized in various C-N bond-forming reactions, and its application to the synthesis of arylpiperazines can offer benefits such as reduced reaction times, milder conditions, and improved process efficiency.

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals. For arylpiperazine synthesis, this includes:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or even using one of the reactants, such as piperazine, as the solvent. organic-chemistry.org

Catalysis: Employing catalytic amounts of reagents, such as in the Buchwald-Hartwig reaction, instead of stoichiometric amounts, reduces waste and improves atom economy. nih.gov

Aerobic Conditions: Developing palladium-catalyzed methods that can be performed under aerobic conditions simplifies the procedure and avoids the need for inert atmospheres. organic-chemistry.org

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. core.ac.uknih.gov For instance, the in-situ generation of a reactant followed by its subsequent reaction to form the desired piperazine derivative is a common strategy. core.ac.uk

Chemical Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile template for the synthesis of a diverse library of analogues. The secondary amine at the N4 position of the piperazine ring is a key site for chemical modification.

The N4 nitrogen of this compound is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functionalities. Common derivatization strategies include:

N-Alkylation: The reaction of the N4-nitrogen with alkyl halides or other alkylating agents introduces alkyl chains of varying lengths and complexities. This is a fundamental strategy for modulating the physicochemical properties of the molecule.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N4-amides. This modification is frequently used to introduce a wide range of substituents, including those with additional functional groups. For example, derivatives have been prepared by reacting 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione with various benzoyl chlorides to produce N-benzoyl analogues in high yields. nih.gov

N-Arylation: The introduction of a second aryl group at the N4 position can be achieved through reactions like the Buchwald-Hartwig amination or SNAr with a suitable aryl halide.

Reductive Amination: The N4-nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkyl or N-aralkyl derivatives.

These derivatization reactions are crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of a compound's properties.

Table 2: Examples of N4-Derivatization Reactions on Piperazine Analogues

Starting Material Reagent Reaction Type Product Description Yield Reference
1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione 4-Methoxybenzoyl chloride N-Acylation 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione 80% nih.gov
1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione 4-(tert-Butyl)benzoyl chloride N-Acylation 1-(3,5-Dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)piperazine-2,5-dione 70% nih.gov
1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione 3-Cyclopentylpropanoyl chloride N-Acylation 1-(3,5-Dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione 88% nih.gov

Substituent Variations on the 2,5-Dimethoxyphenyl Moiety

The pharmacological profile of this compound can be modulated by introducing various substituents onto the aromatic ring. These modifications can influence the compound's affinity for biological targets, as well as its pharmacokinetic properties. Synthetic strategies to achieve these variations typically involve either starting from a pre-substituted aniline or performing electrophilic or nucleophilic substitution on the this compound core.

A common approach involves the nitration of 1,4-dimethoxybenzene, which can lead to the formation of 1,4-dimethoxy-2,5-dinitrobenzene. This dinitro-intermediate can then undergo nucleophilic aromatic substitution with piperazine to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperazine. mdpi.comresearchgate.net The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Another versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of a wide range of substituted aryl halides with piperazine. wikipedia.orglibretexts.orgmdpi.com This method is particularly useful for introducing substituents that may not be compatible with the conditions of classical nucleophilic aromatic substitution. For instance, an appropriately substituted 1-halo-2,5-dimethoxybenzene can be coupled with piperazine to afford the desired substituted analogue.

The following table summarizes some examples of substituent variations on the dimethoxyphenyl moiety found in related piperazine analogues, which can be adapted for the 2,5-dimethoxy scaffold.

SubstituentPosition on Phenyl RingPotential Synthetic MethodReference
Nitro4Nucleophilic Aromatic Substitution mdpi.comresearchgate.net
Amino (from Nitro reduction)4Reduction of the corresponding nitro derivative-
Halogens (Cl, F)VariousBuchwald-Hartwig Amination wikipedia.orglibretexts.org
Alkyl (e.g., methyl)VariousBuchwald-Hartwig Amination wikipedia.org
Additional Methoxy (B1213986)3, 5 (in analogues)Synthesis from corresponding substituted aniline nih.gov

Hybrid Conjugates with Other Pharmacophoric Scaffolds

To explore new therapeutic possibilities and to develop multifunctional ligands, this compound can be conjugated with other pharmacophoric scaffolds. This molecular hybridization approach aims to combine the pharmacological properties of both entities, potentially leading to enhanced efficacy, improved selectivity, or a novel mechanism of action. nih.govnih.gov

The synthesis of these hybrid conjugates typically involves linking the this compound moiety to another bioactive molecule through a suitable linker. The piperazine ring, with its secondary amine, provides a convenient handle for such modifications. Common strategies include acylation, alkylation, or reductive amination reactions.

For example, the nitrogen at the 4-position of the piperazine ring can be acylated with a carboxylic acid derivative of another pharmacophore. Alternatively, it can be alkylated with a halide or an epoxide-containing scaffold. The synthesis of such hybrids is often a multi-step process, requiring careful planning to ensure compatibility of the reacting functional groups.

Several studies have reported the synthesis of hybrid molecules where a piperazine scaffold is linked to other heterocyclic systems like quinazolinone, oxadiazole, or purine (B94841) nucleobases. researchgate.netnih.govnih.gov These hybrids have been investigated for a range of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov

The table below presents examples of hybrid conjugates based on the piperazine scaffold, illustrating the types of pharmacophores that can be combined with the this compound core.

Pharmacophoric ScaffoldLinkage TypePotential Therapeutic AreaReference
QuinazolinoneAcetylAntimicrobial researchgate.net
1,3,4-OxadiazoleMethyleneAnti-inflammatory, Anticancer nih.gov
Purine NucleobaseDirect (N-alkylation)Anticancer nih.gov
BergeninMannich reactionAnticancer nih.gov
ThiazoleHydrazoneMAO-A Inhibition mdpi.com

Pharmacological Investigations and Biological Activities of 1 2,5 Dimethoxyphenyl Piperazine

Receptor Binding Profiles and Neurotransmitter System Interactions

The primary mechanism of action for many arylpiperazine derivatives involves direct interaction with various G-protein coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.govmdpi.com The nature and affinity of these interactions are heavily influenced by the specific substitution pattern on the aromatic ring.

Serotonin Receptor Subtype Affinities and Functional Activity (e.g., 5-HT1A, 5-HT2C)

Specific binding affinities (Ki values) and functional activity data (e.g., agonist, antagonist, or partial agonist activity) for 1-(2,5-dimethoxyphenyl)piperazine at serotonin receptor subtypes are not well-documented in the reviewed literature. However, based on the broader arylpiperazine class, certain predictions can be made.

Arylpiperazines frequently exhibit a high affinity for the 5-HT1A receptor. nih.govnih.gov For instance, the structurally related compound 1-(2-methoxyphenyl)piperazine (B120316) is a known high-affinity ligand for serotonin receptors. medchemexpress.com Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for 5-HT1A receptors, with some compounds displaying Ki values in the low nanomolar range. nih.govresearchgate.net It is also common for these compounds to interact with 5-HT2A and 5-HT2C receptors. researchgate.net The 2,5-dimethoxy substitution pattern is found in several well-known 5-HT2A receptor agonists, although these are typically phenethylamine (B48288) or piperidine (B6355638) structures rather than piperazines. nih.gov The functional activity of arylpiperazines at these receptors can vary from agonism to antagonism. researchgate.net

Dopamine Receptor Subtype Affinities and Functional Activity (e.g., D2, D3, D4)

Quantitative binding data for this compound at dopamine D2, D3, and D4 receptors are not available in the reviewed scientific literature. Many arylpiperazine derivatives have been investigated for their affinity to dopamine receptors, often exhibiting moderate to high affinity, which contributes to their use in antipsychotic drug development. nih.gov

Structure-activity relationship studies on related N-phenylpiperazine analogs have shown that they can bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.gov This selectivity is a sought-after characteristic for developing medications for neuropsychiatric disorders and substance abuse. nih.gov For example, certain N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been identified as high-affinity D3 receptor antagonists with significant selectivity over the D2 receptor.

Adrenergic Receptor Interactions (e.g., Alpha-1 Adrenoceptors)

There is no specific data detailing the binding affinity of this compound for adrenergic receptors. However, interaction with alpha-1 (α1) adrenergic receptors is a common feature of the arylpiperazine class. nih.govnih.gov The related compound, 1-(2-methoxyphenyl)piperazine, and its derivatives often show significant affinity for α1-adrenergic sites, which can sometimes be comparable to their affinity for 5-HT1A receptors. nih.govnih.gov This cross-reactivity is a key consideration in the development of selective ligands, and research has been conducted to create analogs with reduced α1-adrenergic affinity to improve the selectivity profile. nih.govnih.gov

Histamine (B1213489) Receptor Interactions (e.g., H1 Receptors)

Specific binding affinities for this compound at histamine receptors, such as the H1 subtype, are not reported in the available literature. A number of piperazine (B1678402) derivatives have been investigated as histamine receptor antagonists. However, the focus of these studies is often on different structural classes of piperazines. The affinity for the H1 receptor is a significant factor in the side-effect profile of some centrally acting drugs.

Characterization of Agonist and Antagonist Properties

Without specific functional assay data, the characterization of this compound as an agonist, antagonist, partial agonist, or inverse agonist at any given receptor cannot be definitively stated. For the broader arylpiperazine class, functional outcomes are highly variable and depend on the specific receptor subtype and the chemical structure of the compound. For example, within the same class, some compounds can act as 5-HT1A receptor agonists while others are antagonists at α1-adrenergic receptors. nih.govnih.gov Preliminary studies on some 1-(2-methoxyphenyl)piperazine derivatives have indicated antagonist activity at 5-HT1A-coupled adenylyl cyclase assays. nih.gov

Enzyme Modulation and Other Molecular Target Engagement Studies

There is no information available in the reviewed scientific literature regarding the modulation of enzymes or engagement with other molecular targets by this compound. Studies on other piperazine derivatives have explored their potential as enzyme inhibitors, for example, as inhibitors of α-glucosidase, but these compounds are structurally distinct from the subject of this article. nih.gov

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) Activity

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn increases insulin (B600854) secretion in a glucose-dependent manner. nih.govmdpi.com While various piperazine-containing compounds have been investigated as DPP-4 inhibitors, there is currently a lack of specific research data on the direct inhibitory activity of this compound on DPP-4. However, studies on other piperazine derivatives have shown promise. For instance, novel piperazine-derived constrained compounds have been synthesized and evaluated for their in vitro DPP-IV inhibitory activities, with some exhibiting significant potential. researchgate.net The development of multi-target ligands that include a piperazine scaffold has also been explored for their potential in treating type 2 diabetes and associated conditions. unimi.it These studies suggest that the piperazine moiety can be a valuable component in the design of DPP-4 inhibitors, though further investigation is required to determine the specific role of the 2,5-dimethoxyphenyl substitution.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.govmdpi.com The two main isoforms, COX-1 and COX-2, are important therapeutic targets for anti-inflammatory drugs. nih.govmdpi.com Research into the anti-inflammatory properties of piperazine derivatives has included the investigation of their ability to inhibit COX enzymes. Studies have shown that certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones containing a phenylpiperazine ring can inhibit both COX-1 and COX-2. nih.gov Furthermore, novel benzhydrylpiperazine-based compounds have been designed as dual COX-2/5-LOX inhibitors, demonstrating both anti-inflammatory and anticancer activities. nih.gov While these findings highlight the potential of the piperazine scaffold in developing COX inhibitors, specific data on the COX inhibitory activity of this compound is not currently available in the scientific literature.

RNA Helicase Modulation (e.g., p68 RNA Helicase)

The DEAD-box RNA helicase p68 (DDX5) is a multifunctional protein involved in various cellular processes, including transcription, RNA processing, and has been implicated in cancer development. nih.gov It can act as a coactivator for several transcription factors and is a potential target for anticancer therapies. nih.gov While the modulation of RNA helicases presents a promising avenue for therapeutic intervention, there is no specific research available that investigates the interaction between this compound and p68 RNA helicase or other RNA helicases.

Interactions with Other Enzymes and Cellular Signaling Pathways

The piperazine nucleus is a common feature in many biologically active compounds, suggesting its potential to interact with a wide range of enzymes and cellular signaling pathways. nih.gov For instance, derivatives of piperazine have been found to exhibit a variety of pharmacological effects, including anticancer activity through mechanisms that are not yet fully understood but are likely to involve interactions with key cellular signaling pathways. nih.gov However, specific studies detailing the interactions of this compound with other enzymes and signaling pathways are limited.

Preclinical In Vitro Biological Activity Assessments

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The piperazine scaffold is a constituent of various compounds that have been investigated for their antimicrobial properties. A number of studies have reported the synthesis of piperazine derivatives with activity against a range of bacterial and fungal strains. For example, new piperazine-based heterocyclic compounds have been synthesized and shown to possess antimicrobial activities. researchgate.net Similarly, other research has demonstrated that N-alkyl and N-aryl piperazine derivatives can exhibit significant antibacterial activity, although their antifungal activity may be less pronounced. nih.gov

Furthermore, novel piperazine molecules have been evaluated against various pathogenic bacteria, with some compounds showing effective inhibition. ijcmas.com The synthesis of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides has also yielded compounds with notable antibacterial and antifungal activities. nih.gov While these studies underscore the potential of the piperazine ring in the development of new antimicrobial agents, there is a lack of specific data on the antimicrobial profile of this compound itself.

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

Compound ClassTested OrganismsObserved ActivityReference
Piperazine-based heterocyclesBacteria and FungiAntimicrobial activity demonstrated. researchgate.net
N-alkyl and N-aryl piperazinesBacteria and FungiSignificant antibacterial activity, less active against fungi. nih.gov
Novel piperazine moleculesPathogenic BacteriaEffective inhibition against several bacterial strains. ijcmas.com
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesBacteria and FungiPotent antibacterial and antifungal activities observed. nih.gov

This table is for illustrative purposes and shows the activity of the general class of piperazine derivatives, not specifically this compound.

Antiproliferative and Anticancer Efficacy in Cell Lines

The antiproliferative and anticancer potential of piperazine-containing compounds has been a significant area of research. Numerous studies have demonstrated the efficacy of various piperazine derivatives against a range of human cancer cell lines. For instance, piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative activity by inducing apoptosis in cancer cells. nih.gov The hybridization of the piperazine moiety with other pharmacophores, such as in indolin-2-one derivatives, has also led to the development of potent antiproliferative agents. nih.gov

Table 2: Anticancer Activity of Selected Piperazine Derivatives

Compound ClassCancer Cell LinesObserved ActivityReference
Piperazine-substituted pyranopyridinesVarious cancer cell linesAntiproliferative activity, induction of apoptosis. nih.gov
Piperazine-1-carbothiohydrazide derivatives of indolin-2-oneHuman cancer cell lines (e.g., A549, HCT-116)Potent antiproliferative activity. nih.gov
Quinobenzothiazines with piperazine substitutionHuman cancer cell lines (e.g., SNB-19, A549, T47D)Significant in vitro anticancer activity. mdpi.com
Benzhydrylpiperazine-based dual COX-2/5-LOX inhibitorsHuman cancer cell lines (e.g., A549, COLO-205, MIA-PA-CA-2)Anti-cancer potential demonstrated. nih.gov

This table illustrates the anticancer potential of the broader class of piperazine derivatives. Specific data for this compound is not explicitly available in the cited sources.

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

Research into the anti-inflammatory and immunomodulatory properties of this compound and its analogues in cellular models has revealed potential therapeutic applications. The piperazine framework is recognized for its role in compounds with anti-inflammatory activity. nih.gov

A study investigating a complex of a this compound derivative, specifically 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine with β-cyclodextrin, demonstrated notable immunomodulatory effects in a rat model of aseptic inflammation. nih.gov This complex was found to have a significant stimulatory impact on CD4+, CD8+, and myeloid cell populations in the spleen, even in the presence of heavy metal-induced immunotoxicity. nih.gov These findings highlight the potential of this compound analogues to modulate immune responses.

Furthermore, other piperazine derivatives have been shown to exert anti-inflammatory effects through various mechanisms. For instance, certain pteridine (B1203161) derivatives containing a 6-(3,4-dimethoxyphenyl) substituent, a close structural relative, have demonstrated both immunosuppressive and anti-inflammatory activities by suppressing TNF-α production in LPS-stimulated human peripheral blood mononuclear cells. researchgate.net In other studies, novel piperazine derivatives have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in models of inflammation. nih.gov For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated anti-inflammatory effects by reducing cell migration and the levels of these key inflammatory mediators. nih.gov

While direct studies on this compound's anti-inflammatory and immunomodulatory effects in cellular models are not extensively documented in the available literature, the activities of its analogues suggest that this compound could also possess the ability to modulate inflammatory pathways. The core piperazine structure is a key feature in many compounds designed to have anti-inflammatory properties. nih.gov

Antioxidant Activity in Cellular and Biochemical Assays

The antioxidant potential of piperazine derivatives has been a subject of scientific investigation, with various assays being employed to determine their efficacy in combating oxidative stress. While direct antioxidant data for this compound is limited, studies on its analogues provide valuable insights into the potential antioxidant capacity of this class of compounds.

Common biochemical assays used to evaluate antioxidant activity include the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govugm.ac.idmdpi.com These methods assess the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

For instance, a study on 1-aryl/aralkyl piperazine derivatives bearing a xanthine (B1682287) moiety demonstrated their antioxidant potential using DPPH, ABTS, and FRAP methods. nih.gov The presence of a hydroxyl group in the structure was found to be important for the antioxidant properties. nih.gov Another review highlights that the piperazine nucleus has been incorporated into various heterocyclic systems to yield compounds with good antioxidant activity. researchgate.net

In a cellular context, the antioxidant activity of piperazine derivatives has been explored in models of oxidative stress. A study on a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives, which can be considered analogues, evaluated their ability to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov Several of these compounds, including one with a 1-(3,5-dimethoxyphenyl) moiety, showed the ability to decrease reactive oxygen species (ROS) production and stabilize the mitochondrial membrane potential, thereby protecting cells from apoptosis. nih.gov

The table below summarizes the antioxidant activity of some piperazine derivatives, highlighting the assays used and their respective findings.

Compound/DerivativeAssay(s)Key FindingsReference(s)
1-Aryl/aralkyl piperazine derivatives with xanthine moietyDPPH, ABTS, FRAPDemonstrated radical scavenging activity. The presence of a hydroxyl group was crucial for antioxidant properties. nih.gov
1,4-Disubstituted piperazine-2,5-dione derivativesCellular (H₂O₂-induced oxidative damage in SH-SY5Y cells)Protected cells from oxidative damage by decreasing ROS production and stabilizing mitochondrial membrane potential. nih.gov
1,3,5-Triazine analogues with piperazineABTSShowed significant radical scavenging activity. researchgate.net

While these studies focus on analogues, they suggest that this compound may also possess antioxidant properties worthy of further investigation.

Antidiabetic Potential in In Vitro Glucose Metabolism Models

The potential of piperazine derivatives as antidiabetic agents has been explored in various in vitro models that assess their impact on glucose metabolism. A key target in the management of type 2 diabetes is the inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia.

Several studies have investigated the inhibitory effects of piperazine analogues on these enzymes. For example, a series of chiral piperazine-2,5-dione derivatives were evaluated for their ability to inhibit α- and β-glucosidases. nih.gov Some of these compounds were found to be non-competitive inhibitors of α-glucosidase with high selectivity over β-glucosidase. nih.gov Another study on novel 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives reported significant inhibition of both α-glucosidase and α-amylase. nih.gov

Furthermore, research on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as potent, noncompetitive inhibitors of α-glucosidase. nih.gov These findings suggest that the piperazine scaffold can be a valuable component in the design of new α-glucosidase inhibitors.

Another important aspect of antidiabetic potential is the enhancement of glucose uptake in peripheral tissues. Some aryl piperazine derivatives have been shown to promote glucose uptake, indicating a potential mechanism for improving glucose disposal. nih.gov

The table below presents findings from in vitro studies on the antidiabetic potential of various piperazine derivatives.

Compound/DerivativeIn Vitro ModelKey FindingsReference(s)
Chiral piperazine-2,5-dione derivativesα- and β-glucosidase inhibition assayActed as non-competitive inhibitors of α-glucosidase with high selectivity. nih.gov
6-(4-Substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivativesα-glucosidase and α-amylase inhibition assaysExhibited significant inhibition of both α-glucosidase and α-amylase. nih.gov
4-(Dimethylaminoalkyl)piperazine-1-carbodithioate derivativesα-glucosidase inhibition assayDemonstrated potent, noncompetitive inhibition of α-glucosidase. nih.gov
Aryl piperazinesGlucose uptake and NADH:ubiquinone oxidoreductase inhibitionPromoted glucose uptake and inhibited NADH:ubiquinone oxidoreductase. nih.gov

Neuroprotective Effects in Cellular Stress Models

The neuroprotective potential of piperazine derivatives has been investigated in various cellular models of neuronal stress and neurodegeneration. Oxidative stress is a key contributor to the pathology of neurodegenerative diseases, and compounds that can mitigate its effects are of significant interest.

Studies on analogues of this compound have demonstrated promising neuroprotective activities. For instance, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their ability to protect SH-SY5Y human neuroblastoma cells from oxidative injury induced by hydrogen peroxide (H₂O₂). nih.gov Among these, a compound featuring a 1-(3,5-dimethoxyphenyl) group, a close isomer of the 2,5-dimethoxy substitution, was part of a series where most tested compounds effectively protected the cells from H₂O₂-induced damage. nih.gov The protective mechanism was linked to a decrease in reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential. nih.gov

Other research has also highlighted the neuroprotective properties of piperazine-containing compounds. For example, 2,5-diketopiperazines, which are cyclic dipeptides, have been reported to exhibit neuroprotective effects against oxidative stress in H₂O₂-injured cells by reducing ROS generation and increasing glutathione (B108866) levels. researchgate.net While these are not direct phenylpiperazine analogues, they share the core piperazine ring structure.

Furthermore, studies on other piperazine designer drugs in differentiated SH-SY5Y cells have shown that these compounds can be neurotoxic at high concentrations, but at lower, non-toxic concentrations, some have been investigated for neuroprotective potential against specific neurotoxins. nih.govresearchgate.net For example, some organoselenides have demonstrated neuroprotection against 6-hydroxydopamine (6-OHDA) toxicity in this cell line, a model relevant to Parkinson's disease research. nih.gov

The table below summarizes the findings on the neuroprotective effects of piperazine analogues in cellular stress models.

Compound/DerivativeCellular ModelStressorKey FindingsReference(s)
1,4-Disubstituted piperazine-2,5-dione derivativesSH-SY5Y human neuroblastoma cellsHydrogen peroxide (H₂O₂)Protected against oxidative damage by reducing ROS and stabilizing mitochondrial membrane potential. nih.gov
2,5-DiketopiperazinesH₂O₂-injured cellsHydrogen peroxide (H₂O₂)Exhibited a protective effect by decreasing ROS generation and increasing glutathione levels. researchgate.net

These findings suggest that the this compound scaffold holds promise for neuroprotection, likely through mechanisms involving the mitigation of oxidative stress.

Preclinical In Vivo Investigations of this compound Analogues

Evaluation in Neuropsychiatric Animal Models (e.g., Anxiolytic, Antidepressant-like Behaviors)

Analogues of this compound, particularly those with a methoxyphenylpiperazine fragment, have been extensively studied in animal models to evaluate their potential as anxiolytic and antidepressant agents. These studies often utilize behavioral tests such as the elevated plus maze (EPM), four-plate test, and forced swimming test (FST) in rodents.

For example, a study on new phenylpiperazine derivatives demonstrated both anxiolytic-like and antidepressant-like effects in mice. nih.govresearchgate.net Oral administration of these compounds increased the time spent in the open arms of the EPM, indicative of an anxiolytic effect, and reduced immobility time in the FST, suggesting an antidepressant-like action. nih.govresearchgate.net The effects were proposed to be mediated, at least in part, through the activation of 5-HT1A receptors. nih.govresearchgate.net

Similarly, another novel arylpiperazine alkyl derivative of salicylamide, JJGW08, which contains a 2-methoxyphenylpiperazine fragment, exhibited anxiolytic-like properties in the four-plate test and marble burying test in mice. mdpi.com This compound was also found to act as an antagonist at dopamine D2 and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com

Furthermore, a series of new derivatives of N-(2-methoxyphenyl)piperazine were synthesized and evaluated for their antidepressant-like activity. nih.gov The most promising compound showed potent antidepressant-like effects in the tail suspension test in mice, with an efficacy greater than the reference drug imipramine. nih.govresearchgate.net

The table below summarizes the findings from preclinical in vivo investigations of this compound analogues in neuropsychiatric animal models.

Compound/AnalogueAnimal ModelBehavioral Test(s)Key FindingsReference(s)
Phenylpiperazine derivative LQFM005MiceElevated Plus Maze (EPM), Forced Swimming Test (FST)Increased time in open arms of EPM (anxiolytic-like); decreased immobility in FST (antidepressant-like). nih.govresearchgate.net
Arylpiperazine alkyl derivative JJGW08MiceFour-Plate Test, Marble Burying TestIncreased punished crossings in four-plate test (anxiolytic-like). mdpi.com
1-[(2-chloro-6-methylphenoxy) ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochlorideMiceTail Suspension TestStronger antidepressant-like effect than imipramine. nih.govresearchgate.net

These preclinical findings strongly suggest that analogues of this compound possess significant anxiolytic and antidepressant-like properties, making this class of compounds promising for the development of new treatments for neuropsychiatric disorders.

Assessment of Antidiabetic Activity in Animal Models

The antidiabetic potential of piperazine derivatives has been investigated in various animal models of diabetes mellitus. These studies are crucial for understanding the in vivo efficacy and potential therapeutic utility of these compounds.

Research on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives in streptozotocin (B1681764) (STZ)-induced diabetic rats demonstrated that some of these compounds exhibit significant antidiabetic activity. researchgate.net STZ is a chemical that induces diabetes by destroying pancreatic β-cells, leading to hyperglycemia.

While direct in vivo antidiabetic studies on this compound were not found in the available literature, the evaluation of its analogues provides valuable insights. The consistent demonstration of antihyperglycemic effects by various piperazine derivatives in animal models underscores the potential of this chemical scaffold in the development of new antidiabetic agents. nih.govnih.gov

The table below presents findings from in vivo studies on the antidiabetic activity of piperazine derivatives.

Compound/DerivativeAnimal ModelKey FindingsReference(s)
1-Benzhydryl-piperazine sulfonamide and carboxamide derivativesStreptozotocin (STZ)-induced diabetic ratsSome compounds showed enhanced antidiabetic activity. researchgate.net

The promising results from studies on piperazine analogues encourage further investigation into the in vivo antidiabetic effects of this compound.

Studies in Other Disease-Specific Animal Models

Similarly, a thorough literature search did not yield any specific studies of this compound in other disease-specific animal models. The pharmacological profiling of this particular compound in in vivo models of diseases other than inflammation has not been reported.

However, research on structurally related dimethoxyphenyl piperazine analogs has shown activity in models relevant to neurodegenerative diseases. A recent preclinical study identified two dimethoxyphenyl piperazine analogs as potent inhibitors of alpha-synuclein (B15492655) fibril growth, a key pathological feature of Parkinson's disease. nih.gov This was demonstrated using an in-vitro assay with fibrils amplified from brain tissue of patients with Lewy Body Disease. nih.gov While this is not a direct in vivo study on this compound, it suggests a potential avenue for future research into the therapeutic applications of this class of compounds.

Furthermore, other piperazine derivatives have been investigated for a wide range of central nervous system activities, including potential applications as antipsychotic, antidepressant, and anxiolytic agents. nih.gov Studies on 1-(o-methoxyphenyl)piperazine derivatives, for example, have explored their effects on serotonin receptors in the brain. nih.gov

Table 2: Summary of Studies on Piperazine Derivatives in Other Disease Models (Excluding this compound)

Derivative ClassDisease Model/TargetKey FindingsReference
Dimethoxyphenyl Piperazine AnalogsIn vitro model of Parkinson's Disease (alpha-synuclein fibril growth)Potent inhibition of alpha-synuclein fibril growth. nih.gov
1-(o-methoxyphenyl)piperazine DerivativesIn vitro and in vivo models of CNS activity (5-HT1A receptors)Demonstrated activity at serotonin receptors. nih.gov
General Piperazine DerivativesTherapeutic targets for antipsychotic, antidepressant, and anxiolytic drugsVarious derivatives have been developed and used therapeutically for these indications. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Elements within the 1-(2,5-Dimethoxyphenyl)piperazine Scaffold

The biological activity of arylpiperazine derivatives, including this compound, is largely dictated by specific structural features that form the essential pharmacophore for receptor interaction. The primary targets for this class of compounds are often serotonergic and adrenergic receptors. researchgate.netmdpi.com

The key pharmacophoric elements are generally recognized as:

The Aromatic Ring: The 2,5-dimethoxyphenyl moiety is a critical component. The aromatic system itself engages in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues within the receptor's binding pocket. mdpi.commdpi.com For instance, in the context of the 5-HT1A receptor, an edge-to-face CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52) has been identified as a crucial binding interaction. mdpi.com

The Piperazine (B1678402) Nitrogen Atoms: The piperazine ring contains two nitrogen atoms, N1 and N4. The nitrogen atom attached to the phenyl ring (N1) and the distal nitrogen (N4) play distinct roles. The N4 nitrogen is typically basic and exists in a protonated state at physiological pH. This positive charge allows for the formation of a strong ionic bond or salt bridge with an acidic amino acid residue, most notably an aspartate residue (Asp3.32 in the 5-HT1A receptor), which is a highly conserved interaction for aminergic GPCRs. researchgate.netmdpi.com

The Methoxy (B1213986) Groups: The methoxy groups at positions 2 and 5 of the phenyl ring are not merely passive substituents. They influence the electronic properties of the aromatic ring and can participate in hydrogen bonding with the receptor. Their position dictates the orientation of the ligand within the binding site, affecting both affinity and functional activity (agonist vs. antagonist). nih.govnih.gov

Pharmacophoric ElementType of InteractionReceptor Residue Example (5-HT1A)Significance
Aromatic Phenyl Ringπ-π stacking, CH-π, HydrophobicPhenylalanine (Phe6.52)Anchors the ligand in the binding pocket. mdpi.com
Basic Piperazine Nitrogen (N4)Ionic Bond / Salt BridgeAspartate (Asp3.32)Primary anchoring point for high-affinity binding. mdpi.com
2,5-Dimethoxy SubstituentsHydrogen Bonding, van der WaalsSerine, ThreonineModulates affinity, selectivity, and functional activity. nih.govnih.gov
Table 1: Key Pharmacophoric Elements and Interactions.

Quantitative Analysis of Substituent Effects on Biological Activity and Receptor Selectivity

Quantitative structure-activity relationship (QSAR) studies are instrumental in understanding how modifying the this compound scaffold affects its biological activity. These studies correlate physicochemical properties of derivatives with their receptor affinities or functional potencies. scialert.net

Research on arylpiperazine derivatives has shown that even minor structural modifications can lead to significant changes in receptor affinity and selectivity. For example, a three-dimensional QSAR (3D-QSAR) study on a series of 109 arylpiperazine derivatives as 5-HT2A antagonists generated a robust comparative molecular similarity indices analysis (CoMSIA) model. mdpi.com Such models help to visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions, guiding the design of more potent and selective compounds. mdpi.com

The effects of substituents can be summarized as follows:

Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. For instance, moving a methoxy group from the ortho to the meta position can switch a compound's activity from antagonistic to agonistic at the 5-HT2C receptor. nih.gov Replacing or adding other groups (e.g., halogens, trifluoromethyl) can modulate lipophilicity and electronic character, thereby altering binding affinity and selectivity across different receptor subtypes (e.g., 5-HT1A, 5-HT2A, α1-adrenergic). nih.govmdpi.com

Substituents on the N4-Position of Piperazine: The N4 position is a common site for modification to create "long-chain arylpiperazines". mdpi.com Attaching different moieties at this position can drastically alter the pharmacological profile. Structure-affinity relationship studies on analogues of 1-(2-methoxyphenyl)piperazine (B120316) revealed that replacing a terminal phthalimide (B116566) group with bulky alkyl amides, such as an adamantanecarboxamido group, significantly improved 5-HT1A affinity and selectivity over α1-adrenergic sites. nih.gov

Compound ModificationTarget ReceptorObserved Effect on Activity/SelectivityReference Example
Substitution on Phenyl Ring5-HT2COrtho-methoxy substitution leads to antagonism, while meta-methoxy substitution leads to agonism. nih.govoMPP vs. mMPP
N4-Substitution (Alkyl Amides)5-HT1A / α1-adrenergicIncreased bulkiness (e.g., adamantane) improves 5-HT1A affinity and selectivity over α1 sites. nih.govNAN-190 analogues
Replacement of Phenyl Ring5-HT1AReplacing the arylpiperazine moiety with an arylaminopiperidine moiety can lead to a complete loss of affinity. nih.govWAY100635 analogues
Table 2: Effects of Substituents on Biological Activity.

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

The three-dimensional shape (conformation) of the this compound molecule and how it interacts with the receptor's binding site are fundamental to its biological function. Conformational analysis and molecular modeling studies provide hypotheses about these interactions. nih.gov

The piperazine ring typically adopts a chair conformation. For 1-aryl-2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds in some cases. nih.gov This conformational preference is crucial as it orients the pharmacophoric elements in a specific spatial arrangement for optimal receptor binding. nih.gov

Molecular docking and dynamics simulations have provided detailed hypotheses for how arylpiperazines bind to their targets:

Binding Mode: Docking studies of arylpiperazine derivatives into homology models of the 5-HT2A receptor suggest that these ligands bind within a site formed by several transmembrane helices. mdpi.comnih.gov The ligands often adopt a "V" shaped or "long-chained" conformation within the binding cavity. mdpi.com

Key Interactions: The binding is stabilized by a network of interactions. Beyond the primary salt bridge and aromatic interactions, hydrogen bonds, π-π stacking, and hydrophobic effects contribute to the high-affinity binding. mdpi.com Molecular dynamics simulations help to understand the flexibility of the receptor and how it accommodates the ligand, providing a more dynamic picture of the binding event. mdpi.com

Receptor Activation Hypothesis: For the 5-HT2C receptor, it has been hypothesized that the conformation in which the piperazine and phenyl rings are nearly co-planar is the "activating" conformation responsible for agonism. nih.gov Compounds that are sterically hindered from achieving this planar conformation, such as ortho-substituted derivatives, tend to act as antagonists. nih.gov

Regioselectivity and Stereochemistry in Biological Activity

The precise placement of substituents (regioselectivity) and the spatial arrangement of atoms (stereochemistry) are critical determinants of the biological activity of this compound derivatives.

Regioselectivity: As noted previously, the substitution pattern on the phenyl ring significantly influences pharmacology. A classic example is the comparison between 1-(2-methoxyphenyl)piperazine (oMPP) and 1-(3-methoxyphenyl)piperazine (B98948) (mMPP). While both are 5-HT2C ligands, the ortho-substituted oMPP is an antagonist, whereas the meta-substituted mMPP is an agonist. nih.gov This demonstrates that the region of the receptor that the methoxy group interacts with differs based on its position, leading to different functional outcomes.

Stereochemistry: Many derivatives of the this compound scaffold are chiral, and their biological activity often resides predominantly in one enantiomer. The stereochemistry can impact receptor binding, functional activity, and pharmacokinetic properties. nih.gov For example, in studies of the structurally related 2,5-dimethoxyphenylpiperidines, it was found that agonist potency at the 5-HT2A receptor is highly dependent on the spatial orientation of the side chain, with bioactivity typically residing in a single enantiomer. semanticscholar.org This enantioselectivity arises because the chiral center dictates the precise orientation of substituents, and only one orientation may achieve a complementary fit with the chiral environment of the receptor's binding pocket. nih.govnih.gov Hydrogenation of substituted piperazine-2,5-diones often results in the formation of cis and trans isomers, with the cis isomer frequently being the major product, and each isomer can be expected to have a distinct biological profile. chemrxiv.orgcsu.edu.au

Computational Chemistry and Cheminformatics in 1 2,5 Dimethoxyphenyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. jetir.org This method is crucial for understanding the binding modes and affinities of 1-(2,5-Dimethoxyphenyl)piperazine and its derivatives with various biological targets, particularly neurotransmitter receptors.

Research on phenylpiperazine derivatives has frequently targeted serotonergic and dopaminergic receptors due to their role in neurological disorders. researchgate.netnih.gov Docking studies have shown that the primary interactions between phenylpiperazine ligands and serotonin (B10506) receptors, such as the 5-HT1A subtype, often involve a hydrogen bond between a protonatable nitrogen atom on the piperazine (B1678402) ring and an aspartate residue (Asp 3.32) in the receptor. researchgate.net Another common interaction is CH-π stacking with a phenylalanine residue (Phe 6.52). researchgate.net

In a recent study, dimethoxyphenyl piperazine analogs were investigated as inhibitors of alpha-synuclein (B15492655) fibril growth, a key feature of Parkinson's disease. nih.gov Molecular docking suggested that these compounds could bind to the ends of the fibrils, proposing a capping mechanism that inhibits the further addition of monomeric alpha-synuclein. nih.gov Similarly, docking studies of various arylpiperazine derivatives against the serotonin transporter (SERT) have been performed to identify potential antidepressant agents, with binding affinities ranging from -8.1 to -10.35 kcal/mol. jchemlett.com These studies highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding. jchemlett.com

Table 1: Examples of Molecular Docking Studies on Phenylpiperazine Derivatives

Ligand ClassTarget ProteinKey Interactions / FindingsReference
Phenylpiperazine DerivativesSerotonin Receptor (5-HT1A)Hydrogen bond with Asp 3.32, CH-π stacking with Phe 6.52. researchgate.net
Dimethoxyphenyl Piperazine AnalogsAlpha-synuclein FibrilsBinding to fibril ends suggests a potential capping mechanism. nih.gov
Arylpiperazine DerivativesSerotonin Transporter (SERT)Binding affinities ranged from -8.1 to -10.35 kcal/mol, involving hydrogen and hydrophobic bonds. jchemlett.com
Phenylpiperazine DerivativesDopamine (B1211576) (D2A, D3) and Serotonin (5-HT1A) ReceptorsAffinities were in the nanomolar range, with a preference for 5-HT1A > D2 > D3. nih.gov

Molecular Dynamics Simulations to Explore Binding Conformational States

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations can clarify the stability of interactions and the conformational changes that occur upon binding. Although specific MD simulation studies focusing solely on this compound are not widely documented in the available literature, research on related piperazine-containing molecules demonstrates the utility of this technique. For instance, MD simulations have been used to analyze the structural and dynamic properties of water molecules in piperazine-immobilized membranes designed for CO2 capture, providing insights into molecular mobility and interactions. nitech.ac.jp This type of analysis is transferable to biological systems to understand the stability of a ligand in the binding pocket of a protein and the role of surrounding water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models help in predicting the activity of novel compounds and in understanding which molecular properties are crucial for their function.

Studies on piperazine and piperidine (B6355638) derivatives have successfully used QSAR to develop predictive models for various biological activities, including toxicity against Aedes aegypti and inhibition of the acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease therapy. nih.govnih.gov In one study, both 2D and 3D-QSAR models were generated for piperazine derivatives as AChE inhibitors. nih.gov The 3D-QSAR model (CoMFA) showed strong predictive power, with a training set r² of 0.947 and a test set r² of 0.816, indicating its reliability. nih.gov

Another study focused on developing QSAR models for piperazine derivatives as mTORC1 inhibitors for cancer treatment. mdpi.com The models revealed that inhibitory activity was significantly correlated with descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA). mdpi.com Such models provide a framework for designing new, potentially more potent derivatives of this compound by optimizing these key descriptors. mdpi.com

Table 2: QSAR Modeling Studies on Piperazine Derivatives

Compound SeriesTarget/ActivityQSAR MethodKey Findings & Model StatisticsReference
Piperazine/Piperidine DerivativesAcetylcholinesterase Inhibition2D-QSAR (SW-MLR) & 3D-QSAR (CoMFA)CoMFA model was superior with r²=0.947 (training) and r²pred=0.816 (test). nih.gov
Piperidine DerivativesToxicity against Aedes aegyptiOLS-MLR, SVM, PPR, etc.OLS-MLR and linear SVM models achieved r² > 0.8 on the test set. nih.gov
Piperazine DerivativesmTORC1 InhibitionMLR & MNLRActivity correlated with ELUMO, ω, MR, Log S, PSA, and refractive index. mdpi.com

In Silico Prediction of Biological Activities and Pharmacological Profiles

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the likely biological targets of new chemical entities. windows.netnih.gov This early assessment helps to eliminate compounds with poor pharmacokinetic or safety profiles before committing to costly synthesis and testing. windows.net

For various classes of piperazine derivatives, ADMET prediction has been a standard component of computational analysis. jchemlett.commdpi.commdpi.com Platforms like SwissADME and pkCSM are used to calculate properties such as lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) permeability, and potential for toxicities like hepatotoxicity or cardiotoxicity (hERG inhibition). windows.netmdpi.com For example, a study on arylpiperazine derivatives designed as antidepressants showed that the selected compounds possessed good pharmacokinetic properties and were predicted to be absorbed by the gastrointestinal tract and penetrate the brain. jchemlett.com

Bioactivity score prediction is another valuable in silico method. jetir.org Software like Molinspiration can predict whether a molecule is likely to act as a GPCR ligand, ion channel modulator, kinase inhibitor, or other target class based on its structural features. jetir.org For phenylpiperazine derivatives, these tools have predicted activity as GPCR ligands, which aligns with their known affinity for serotonin and dopamine receptors. jetir.org

Cheminformatics Data Mining and Analysis from Compound Databases

Cheminformatics involves the mining and analysis of large chemical databases like PubChem, ChEMBL, and others to identify trends, retrieve information, and find compounds with specific properties. ontosight.ainih.gov The compound this compound is cataloged in PubChem under the CID 2758473 and in ChEMBL as CHEMBL156216. ontosight.ainih.gov These databases provide a wealth of curated information, including physicochemical properties, spectral data, associated biological assay results, and links to relevant literature and patents. nih.gov

Analysis of these databases can reveal structure-activity relationships across large sets of compounds. For instance, mining ChEMBL for all tested arylpiperazine derivatives can help identify key structural motifs that confer high affinity or selectivity for a particular receptor. This data-driven approach complements hypothesis-driven methods like molecular docking and QSAR by providing a broader context for the biological activity of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-Dimethoxyphenyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling a dimethoxyphenyl moiety to a piperazine ring via sulfonylation or alkylation. Key steps include:

  • Precursor preparation : Use 2,5-dimethoxybenzene derivatives (e.g., brominated or iodinated analogs) for electrophilic substitution .
  • Coupling conditions : Optimize temperature (45–80°C), solvent (ethanol/water mixtures), and stoichiometry to minimize byproducts .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield improvements (70–85%) are achieved by controlling reaction time (5–12 hours) and using catalysts like triethylamine .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C-O-C stretching at 1250–1050 cm⁻¹ for dimethoxy groups; N-H bending at 1600–1500 cm⁻¹ for piperazine) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, aromatic protons in the dimethoxyphenyl group appear as doublets (δ 6.5–7.2 ppm), while piperazine protons show multiplet patterns (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 265.1) and fragmentation patterns .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Cyclodextrin complexation : Form inclusion complexes with β-cyclodextrin (1:1 mass ratio) in ethanol/water at 45°C, enhancing solubility by 5–10× .
  • Salt formation : React with HCl to form hydrochloride salts, increasing polar surface area and solubility .
  • Co-solvents : Use DMSO or PEG-400 in buffer solutions (up to 10% v/v) without disrupting biological activity .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the biological activity of piperazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy substitution):
Substituent PositionReceptor Affinity (5-HT₂A)LogP
2,5-DimethoxyKi = 12 nM2.1
3,4-DimethoxyKi = 45 nM2.8
  • Key Insight : Electron-donating groups (e.g., -OCH₃) at 2,5 positions enhance serotonin receptor binding due to optimal steric and electronic effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor pockets .

Q. What experimental approaches resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :

  • Assay standardization : Use identical enzyme sources (e.g., recombinant human MAO-A) and buffer conditions (pH 7.4) to reduce variability .
  • Control experiments : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay sensitivity .
  • Data normalization : Express inhibition as % activity relative to vehicle controls. Reconcile discrepancies by testing metabolite interference (e.g., demethylated derivatives) .

Q. How do physicochemical properties (e.g., pKa, logP) impact the blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer :

  • pKa determination : Use potentiometric titration (ΔpKa ~9.2 for piperazine nitrogen) to predict ionization at physiological pH .
  • LogP measurement : Octanol-water partitioning (experimental logP = 2.1) correlates with moderate BBB penetration.
  • In silico prediction : Tools like SwissADME estimate a BBB score of 0.65 (moderate permeability). Validate using in vitro models (e.g., MDCK-MDR1 cells) .

Q. What methodologies identify metabolites of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column and gradient elution (acetonitrile/0.1% formic acid) to separate metabolites. Detect [M+H]⁺ ions with high-resolution Q-TOF .
  • Metabolite profiling : Major metabolites include demethylated (loss of -OCH₃) and hydroxylated derivatives. Confirm structures via MS/MS fragmentation .
  • Enzyme phenotyping : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify responsible isoforms .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxic effects of this compound in cancer cell lines?

  • Methodological Answer :

  • Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HeLa). IC₅₀ values range from 15 µM to >100 µM due to differential expression of drug transporters (e.g., P-gp) .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation assays to distinguish necrosis from apoptosis .
  • Dose optimization : Use pharmacokinetic modeling to align in vitro doses with achievable plasma concentrations .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to handling this compound in preclinical studies?

  • Methodological Answer :

  • Safety protocols : Follow GHS guidelines (e.g., hazard statements H315/H319 for skin/eye irritation). Use PPE and fume hoods during synthesis .
  • Documentation : Maintain records of purity (>95% by HPLC), batch variability, and stability under storage conditions (−20°C, desiccated) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.